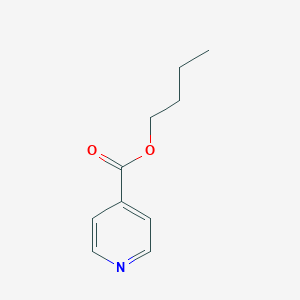
ラクト-N-テトラオース
説明
Lacto-N-tetraose (LNT) is a complex sugar found in human milk . It is one of the few characterized human milk oligosaccharides (HMOs) and is enzymatically synthesized from the substrate lactose . It is biologically relevant in the early development of the infant gut flora . LNT is composed of four monosaccharides, meaning it is classed as a tetra-saccharide . The monosaccharide units are galactose, N-acetylglucosamine, an additional galactose, and glucose .
Synthesis Analysis
The synthesis of LNT has been reported in several studies . It is produced by fermentation with genetically modified strains of Escherichia coli K-12 . The synthesis of LNT remains a frontier issue in glycobiology due to the challenge of isolating appreciable quantities of homogenous HMOs from breast milk .
Molecular Structure Analysis
LNT is a tetrasaccharide composed of four monosaccharide units in the order galactose, N-acetylglucosamine, another galactose, and glucose, joined by “1-3 β-linkages” in a linear chain . It has the chemical formula C26H45NO21 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of LNT are complex and involve multiple steps . These reactions are typically catalyzed by enzymes and involve the formation of glycosidic bonds between the monosaccharide units .
Physical And Chemical Properties Analysis
LNT is a purified, white to off-white amorphous powder . It is produced by a microbial process that involves the genetically modified strain, Escherichia coli K-12 DH1 . Its molecular formula is C26H45NO21 .
科学的研究の応用
安全性と規制
ラクト-N-テトラオース(LNT)は、欧州食品安全機関によって安全性評価が行われ、新規食品として承認されています . これは、主にヒトと同一のミルクオリゴ糖(HiMO)であるLNTで構成された粉末混合物です . これは、乳児用およびフォローアップミルク、乳児および幼児向けの特別な医療目的のための食品、乳児および幼児向けのその他の食品、および成人向けの食品や食品サプリメントに使用することを目的としています .
生産
LNTは、Escherichia coli BL21(DE3)の誘導体株によって生産することができます . 別の研究では、LNTの合成経路は、Bacillus subtilisにおいてラクトースパーミアーゼ(LacY)、β-1,3-N-アセチルグルコサミニルトランスフェラーゼ(LgtA)、およびβ-1,4-ガラクトースルトランスフェラーゼ(LgtB)を共発現させることで構築され、LNTの力価は0.61 g/Lとなりました .
健康上の利点
LNTは、プレバイオティック効果、免疫調節効果、抗炎症効果、壊死性小腸結腸炎の予防効果、腸上皮成熟促進効果など、さまざまな健康上の利点を持っています .
免疫調節
LNTは、免疫力を高めることが知られています . これは、母乳中のオリゴ糖(HMO)の主要な成分の1つであり、母乳育児の乳児にとって非常に有益です .
腸内細菌叢の調節
LNTは、腸内細菌叢を調節することができます . これは、d-ガラクトース、N-アセチルグルコサミン、d-ガラクトース、およびd-グルコースからなる直鎖状のテトラサッカライドです <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024
作用機序
Target of Action
Lacto-N-tetraose (LNT) primarily targets the gut microbiota, specifically promoting the growth of Bifidobacterium longum subspecies infantis . This species aids in digestion and is considered beneficial bacteria .
Mode of Action
LNT interacts with its target, Bifidobacterium longum subspecies infantis, by serving as a non-competitive food source . Other enteric bacteria lacking the required proteins are incapable of degrading LNT into usable sources of carbon for glycolysis . This interaction leads to the growth and proliferation of Bifidobacterium longum subspecies infantis .
Biochemical Pathways
LNT is involved in the metabolic pathway for the uptake and digestion of specific human milk oligosaccharides (HMOs). This is accomplished through specific transporter proteins and glycosidases to cleave chemical bonds found in LNT . In addition, the synthetic pathway of LNT was constructed by co-expressing the lactose permease (LacY), β-1,3-N-acetylglucosaminyltransferase (LgtA), and β-1,4-galactostltransferase (LgtB) in Bacillus subtilis .
Result of Action
The interaction of LNT with Bifidobacterium longum subspecies infantis results in the growth and proliferation of this beneficial bacterium . This leads to enhanced immunity, regulation of intestinal flora, and promotion of cell maturation . LNT also has anti-inflammatory, type 2 immune response induction, induced angiogenesis, and anti-bacterial effects .
Action Environment
The action of LNT is influenced by environmental factors such as the presence of other nutrients and the overall health of the gut microbiota. For instance, the biosynthesis of LNT can be significantly increased by optimizing enzyme expression levels and balancing the precursors supply in Bacillus subtilis .
Safety and Hazards
The safety of LNT has been evaluated by several regulatory bodies. The European Food Safety Authority concluded that LNT is safe under the proposed conditions of use . The intake of LNT from the NF at the proposed use levels is unlikely to exceed the intake level of naturally occurring LNT in breastfed infants on a body weight basis .
将来の方向性
The efficient microbial production of LNT is a topic of ongoing research . Future directions include fine-tuning of lactose import and metabolism, and the development of more efficient production hosts . The promising physiological effects of LNT, including its prebiotic property, antiadhesive antimicrobial activity, and antiviral effect, suggest that it has great commercial importance .
特性
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO21/c1-6(32)27-11-21(47-25-18(39)15(36)12(33)7(2-28)44-25)13(34)8(3-29)43-24(11)48-22-14(35)9(4-30)45-26(19(22)40)46-20-10(5-31)42-23(41)17(38)16(20)37/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32)/t7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18-,19-,20-,21-,22+,23?,24+,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQLFFDZXPOFPO-FSGZUBPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)CO)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331554 | |
| Record name | Lacto-N-tetraose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
707.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14116-68-8 | |
| Record name | Lacto-N-tetraose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
A: Lacto-N-tetraose (LNT) primarily acts as a prebiotic, selectively promoting the growth of beneficial bacteria in the gut, particularly Bifidobacterium species. [, , , , , , , , , ] These bacteria possess specific enzymes, such as lacto-N-biosidase, β-N-acetylhexosaminidase, and 1,3-β-galactosyl-N-acetylhexosamine phosphorylase, that enable them to utilize LNT as a sole carbon source. [, , , , , ] This utilization leads to the production of short-chain fatty acids, such as acetate, lactate, and formate, which confer various health benefits to the host. [] For example, bifidobacterial metabolites have been shown to reduce inflammation in cell culture models. []
ANone: Lacto-N-tetraose (LNT) is a tetrasaccharide with the following characteristics:
- Spectroscopic data: Detailed 1H and 13C NMR assignments for LNT and related oligosaccharides have been reported. [, ]
A: While specific studies on the material compatibility of LNT are limited in the provided research, its primary application as a food additive in infant formula suggests good compatibility with food matrices. [] Information on its stability under various processing conditions (heat, pH) would be needed for broader applications.
A: Studies have shown that even minor modifications to the LNT structure, such as changes in glycosidic linkage (e.g., lacto-N-neotetraose) or the addition of fucose (e.g., lacto-N-fucopentaose) or sialic acid residues, can significantly impact its utilization by different bacterial species. [, , ] This highlights the importance of specific structural features for recognition by bacterial enzymes and transporters. [, ]
A: The research provided focuses on the natural occurrence and biosynthesis of LNT. [, , ] Specific studies on its stability under various storage conditions and potential formulation strategies to improve stability and bioavailability would be beneficial for its broader application.
A: Research on LNT began in the mid-20th century with its identification in human milk and recognition as a potential bifidus factor. [, ] Early studies focused on its structural characterization and the discovery of enzymes involved in its metabolism by bifidobacteria. [, ] More recently, research has explored its diverse physiological effects, particularly its prebiotic properties and role in shaping the gut microbiota. []
A: Research on LNT involves a multidisciplinary approach encompassing carbohydrate chemistry, microbiology, immunology, and nutrition. [, , , ] Collaborations between these fields are crucial for understanding the complex interactions between LNT, gut microbiota, and host health. []
ANone: Various analytical techniques have been employed for LNT analysis, including:
- High-performance liquid chromatography (HPLC): Often coupled with mass spectrometry (MS) or fluorescent labeling for sensitive detection and quantification of LNT and related oligosaccharides in biological samples like human milk and infant formula. [, , , ]
- Capillary electrophoresis (CE): Coupled with laser-induced fluorescence (LIF) detection or mass spectrometry for analyzing PMOs. []
- Nuclear magnetic resonance (NMR) spectroscopy: Used to elucidate the structure and conformation of LNT. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(Trimethylsilyl)methyl]cyclohexanamine](/img/structure/B87379.png)

![2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B87387.png)
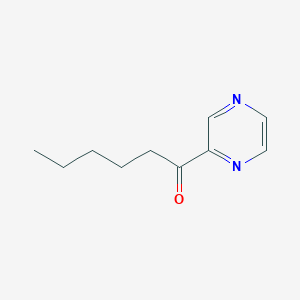
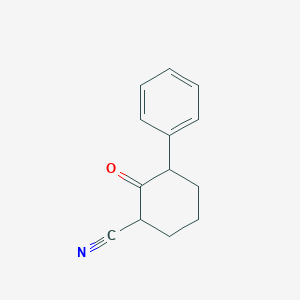
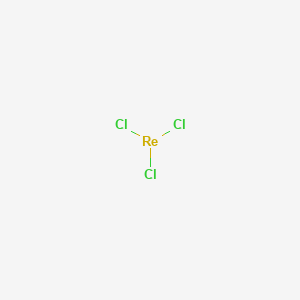

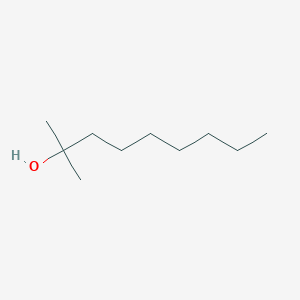


![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B87438.png)
